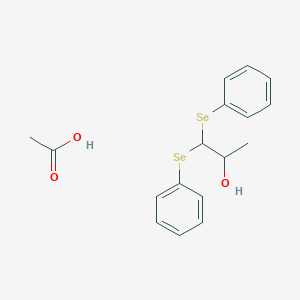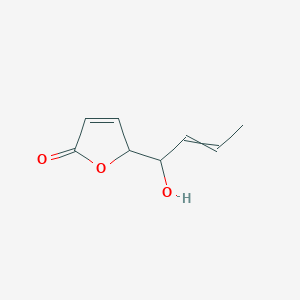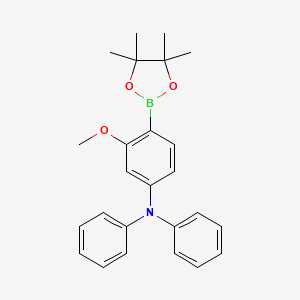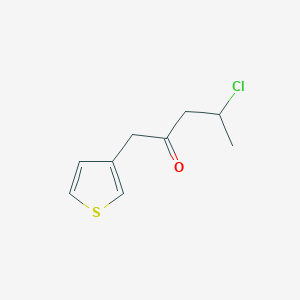![molecular formula C20H29IN2 B12521758 1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)
1-Decyl-[4,4'-bipyridin]-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decyl-[4,4’-bipyridin]-1-ium iodide is a quaternary ammonium salt derived from bipyridine. This compound is characterized by its unique structure, which includes a decyl chain attached to the nitrogen atom of the bipyridine moiety, and an iodide counterion. The bipyridine core is a versatile scaffold in organic chemistry, known for its ability to coordinate with metal ions and participate in various redox reactions .
准备方法
The synthesis of 1-Decyl-[4,4’-bipyridin]-1-ium iodide typically involves the alkylation of 4,4’-bipyridine with 1-iododecane. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These methods provide high yields and are scalable for large-scale production .
化学反应分析
1-Decyl-[4,4’-bipyridin]-1-ium iodide undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridine core can participate in redox reactions, making it useful in electrochemical applications.
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Decyl-[4,4’-bipyridin]-1-ium iodide has several applications in scientific research:
作用机制
The mechanism of action of 1-Decyl-[4,4’-bipyridin]-1-ium iodide involves its interaction with molecular targets through coordination and redox processes. The bipyridine core can coordinate with metal ions, affecting various biochemical pathways. Additionally, the compound’s redox properties enable it to participate in electron transfer reactions, which are crucial in many biological and industrial processes .
相似化合物的比较
1-Decyl-[4,4’-bipyridin]-1-ium iodide can be compared with other bipyridine derivatives, such as:
- 4,4’-Bipyridinium dichloride
- 1,1’-Di-n-octyl-4,4’-bipyridinium iodide
- 2,2’-Bipyridine
These compounds share similar structural features but differ in their alkyl chains and counterions, which influence their chemical properties and applications. The unique decyl chain in 1-Decyl-[4,4’-bipyridin]-1-ium iodide provides distinct hydrophobic characteristics, making it suitable for specific applications in organic and medicinal chemistry .
属性
分子式 |
C20H29IN2 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
1-decyl-4-pyridin-4-ylpyridin-1-ium;iodide |
InChI |
InChI=1S/C20H29N2.HI/c1-2-3-4-5-6-7-8-9-16-22-17-12-20(13-18-22)19-10-14-21-15-11-19;/h10-15,17-18H,2-9,16H2,1H3;1H/q+1;/p-1 |
InChI 键 |
UNBGWFALZIPVRJ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole](/img/structure/B12521702.png)



![3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12521731.png)
![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)
![8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12521742.png)


![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
